molecular formula C21H26F3N3O2 B8704124 Tert-butyl 4-(1-methyl-4-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-YL)piperidine-1-carboxylate

Tert-butyl 4-(1-methyl-4-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-YL)piperidine-1-carboxylate

Cat. No.: B8704124
M. Wt: 409.4 g/mol
InChI Key: YGWJTAUDJMYMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1-methyl-4-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-YL)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H26F3N3O2 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H26F3N3O2

Molecular Weight

409.4 g/mol

IUPAC Name

tert-butyl 4-[1-methyl-4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C21H26F3N3O2/c1-20(2,3)29-19(28)27-10-8-14(9-11-27)18-25-17(13-26(18)4)15-6-5-7-16(12-15)21(22,23)24/h5-7,12-14H,8-11H2,1-4H3

InChI Key

YGWJTAUDJMYMKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CN2C)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add tert-butyl 4-(4-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine-1-carboxylate (540 mg, 1.36 mmol) to diethyl ether (100 mL) and cool to 0° C. Add sodium hydride (55 mg, 1.5 mmol, 60% in mineral oil) to the mixture followed by methyl iodide (0.142 mL, 2.72 mmol). Stir the mixture for 1 h at 0° C. and warm to room temperature. Add THF (40 mL) and stir the mixture for 12 h. Concentrate the mixture, and purify the residue by silica gel chromatography (120 g RediSep column, elute with a gradient of 0% to 100% ethyl acetate:hexane, over 40 min, 85 mL/min) to provide tert-butyl 4-(1-methyl-4-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine-1-carboxylate (425 mg, 76%).
Name
tert-butyl 4-(4-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine-1-carboxylate
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
Quantity
0.142 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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